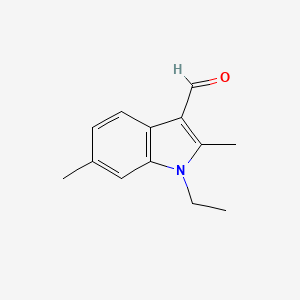

1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde

Descripción

1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde (CAS: 1134334-40-9) is a substituted indole derivative with the molecular formula C₁₃H₁₅NO and a molecular weight of 201.27 g/mol . Its structure features an ethyl group at the 1-position, methyl groups at the 2- and 6-positions, and a carbaldehyde functional group at the 3-position of the indole ring. This compound is of interest in organic synthesis and medicinal chemistry due to the reactivity of the aldehyde group, which serves as a versatile intermediate for further derivatization, such as condensation reactions or Schiff base formation.

Propiedades

IUPAC Name |

1-ethyl-2,6-dimethylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-14-10(3)12(8-15)11-6-5-9(2)7-13(11)14/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGMXNSYWXCOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=C(C=C2)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Vilsmeier-Haack Reaction

- Phosphorus oxychloride (POCl₃)

- Dimethylformamide (DMF)

- Indole derivative (e.g., 2,6-dimethylindole)

- In a flask, mix anhydrous DMF with phosphorus oxychloride at low temperatures.

- Slowly add the indole derivative while maintaining the temperature.

- Allow the mixture to stir at room temperature for 1–2 hours followed by refluxing for 5–8 hours.

- After cooling, add a saturated sodium carbonate solution to adjust pH to 8–9.

- Isolate the solid product through filtration and dry it.

Yield and Characterization:

The yield typically ranges from moderate to high (50%–80%), depending on reaction conditions. Characterization can be performed using NMR spectroscopy and mass spectrometry.

Fischer Indole Synthesis

- Hydrazine

- Aldehyde or ketone

- Acid catalyst (e.g., hydrochloric acid)

- Mix hydrazine with the chosen aldehyde or ketone in an acidic medium.

- Heat the mixture to facilitate cyclization.

- Upon completion, neutralize and purify the product through recrystallization.

Yield and Characterization:

This method can achieve yields of about 70%–90%. Analytical techniques like NMR and IR spectroscopy are effective for confirming structure.

| Method | Yield (%) | Time Required | Complexity | Applications |

|---|---|---|---|---|

| Vilsmeier-Haack | 50–80 | Moderate | Moderate | Pharmaceutical intermediates |

| Fischer Indole Synthesis | 70–90 | Short | Simple | Synthesis of various indoles |

Recent studies have demonstrated that optimization of reaction conditions significantly impacts yield and purity:

Temperature control during the Vilsmeier-Haack reaction is crucial to prevent over-reaction and degradation of sensitive intermediates.

Microwave-assisted synthesis has shown promise in enhancing reaction times and yields for both methods, reducing synthesis time from hours to minutes while maintaining high purity levels.

The preparation of 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde can be effectively achieved through various synthetic routes, notably the Vilsmeier-Haack reaction and Fischer Indole synthesis. Each method presents unique advantages regarding yield, time efficiency, and complexity. Ongoing research continues to refine these methods, focusing on improving yields and reducing environmental impact through greener chemistry practices.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Various electrophiles, such as halogens or nitro groups, can be introduced under acidic or basic conditions.

Major Products Formed:

Oxidation: 1-Ethyl-2,6-dimethyl-1H-indole-3-carboxylic acid.

Reduction: 1-Ethyl-2,6-dimethyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Key Properties:

- Molecular Formula : C12H13N

- Molecular Weight : Approximately 173.21 g/mol

- Chemical Structure : Characterized by an indole ring with ethyl and methyl substituents.

The compound has been studied for its interactions with various biological targets, particularly the aryl hydrocarbon receptor (AhR). Its role as an AhR agonist is crucial for mediating immune responses and influencing cellular processes.

Mechanism of Action:

- Aryl Hydrocarbon Receptor Activation : The compound activates AhR in intestinal immune cells, leading to enhanced production of interleukin-22 (IL-22), which is vital for mucosal immunity and inflammation control.

- Gene Expression Modulation : Activation of AhR results in the upregulation of genes involved in immune response and xenobiotic metabolism.

- Cellular Effects : Exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation through enzyme inhibition .

Cancer Research

1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde has shown promise in cancer therapy due to its antiproliferative effects on various cancer cell lines:

| Cell Line | Type of Cancer | Effect Observed |

|---|---|---|

| MCF-7 | Breast Cancer | Significant inhibition of cell proliferation |

| A549 | Lung Cancer | Induction of apoptosis in treated cells |

Studies indicate that this compound can inhibit enzymes involved in cancer cell growth, making it a potential candidate for further development as an anticancer agent .

Immunomodulation

The ability to modulate immune responses through AhR activation suggests potential therapeutic applications in autoimmune diseases and inflammatory conditions. By enhancing IL-22 production, the compound may help restore balance in immune function.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile precursor for synthesizing more complex indole derivatives. Its reactivity allows for various chemical transformations, including oxidation and reduction reactions.

Case Study 1: Anticancer Activity

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction via mitochondrial pathways, highlighting its potential as a therapeutic agent against breast cancer .

Case Study 2: Immunological Effects

Research on the effect of this compound on intestinal immune cells revealed that it significantly increased IL-22 levels, suggesting its application in enhancing mucosal immunity. This finding could lead to new strategies for treating gastrointestinal disorders where immune modulation is beneficial.

Actividad Biológica

1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde (CAS No. 1134334-40-9) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15NO

- Molecular Weight : 201.27 g/mol

- Structure : The compound features an indole ring system with an aldehyde functional group, which is critical for its biological activity.

Anticancer Potential

Recent studies have investigated the anticancer properties of this compound. It has shown promising results in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast) | 12.5 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 10.0 | Inhibition of VEGF-induced proliferation |

The compound's mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression, leading to reduced viability in tumor cells .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : The compound can modulate receptor signaling pathways that are crucial for cell growth and apoptosis.

These interactions lead to downstream effects that culminate in reduced tumor growth and inflammation .

Study 1: Antitumor Activity Evaluation

In a study conducted by Xia et al., the compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity, particularly against MCF-7 cells, where it induced apoptosis through caspase activation pathways .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of the compound using RAW264.7 macrophages. The results showed that treatment with this compound significantly reduced the production of nitric oxide and pro-inflammatory cytokines upon lipopolysaccharide (LPS) stimulation .

Comparación Con Compuestos Similares

Table 1: Key Molecular Parameters of Selected Indole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 1-Ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde | C₁₃H₁₅NO | 201.27 | 1134334-40-9 | 1-Ethyl, 2,6-dimethyl, 3-carbaldehyde |

| 5-Fluoro-1-propyl-1H-indole-3-carbaldehyde | C₁₂H₁₂FNO | 205.23 | 944465-16-1 | 1-Propyl, 5-fluoro, 3-carbaldehyde |

| 6-Methyl-1-propyl-1H-indole-3-carbaldehyde | C₁₃H₁₅NO | 201.27 | 1134334-38-5 | 1-Propyl, 6-methyl, 3-carbaldehyde |

| Methyl 1-methyl-β-carboline-3-carboxylate | C₁₄H₁₂N₂O₂ | 240.26 | - | β-Carboline core, 3-carboxylate ester |

Key Observations :

- Substituent Effects: The presence of a fluorine atom in 5-Fluoro-1-propyl-1H-indole-3-carbaldehyde increases its molecular weight compared to non-halogenated analogs .

- For example, 1-propyl derivatives may exhibit higher lipophilicity than ethyl-substituted analogs .

- Reactivity : The carbaldehyde group in this compound is more electrophilic than the carboxylate ester in methyl 1-methyl-β-carboline-3-carboxylate, enabling distinct reaction pathways (e.g., nucleophilic additions vs. hydrolysis) .

Physicochemical Properties

- Melting Points : Methyl 1-methyl-β-carboline-3-carboxylate exhibits a high melting point (>200°C) due to hydrogen bonding from the carboxylate group, whereas aldehyde-containing indoles (e.g., this compound) likely have lower melting points due to reduced intermolecular forces .

- Stability : Aldehydes are prone to oxidation and dimerization, but the electron-donating methyl and ethyl groups in this compound may stabilize the aldehyde against degradation compared to electron-deficient analogs .

Q & A

Q. What established synthetic methodologies are available for 1-ethyl-2,6-dimethyl-1H-indole-3-carbaldehyde?

The synthesis typically involves three key steps:

- Vilsmeier-Haack formylation : Reacting 1H-indole derivatives with POCl₃ and DMF at 80°C for 15 minutes to introduce the aldehyde group at position 3 .

- N-Alkylation : Using sodium hydride (NaH) in DMF as a base to introduce the ethyl group at position 1 via SN2 substitution with alkyl halides (e.g., ethyl bromide). This step requires anhydrous conditions and stirring for 16 hours .

- Methyl group introduction : Methylation at positions 2 and 6 via electrophilic substitution or pre-functionalization of the indole core prior to formylation. Purification involves extraction with solvents like tert-butyl methyl ether (TBME) and recrystallization .

Key Data :

| Step | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Vilsmeier-Haack | POCl₃ (1.3 equiv.), DMF, 80°C, 15 min | Crude, used directly |

| N-Alkylation | NaH (1.8 equiv.), DMF, 25°C, 16 h | Requires purification |

| Methylation | CH₃I, CuI, or electrophilic agents | Dependent on substrate |

Q. How is the aldehyde functionality confirmed in this compound?

- Reduction to alcohol : Treating the aldehyde with NaBH₄ in methanol reduces the -CHO group to -CH₂OH, confirming its presence via NMR or mass spectrometry .

- Spectroscopic analysis :

- ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm.

- IR spectroscopy : Strong absorption band near 1700 cm⁻¹ (C=O stretch).

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during N-alkylation of the indole core?

- Steric/electronic modulation : Use bulky alkyl halides or electron-withdrawing substituents to direct substitution.

- Protecting groups : Temporarily block reactive sites (e.g., aldehyde) during alkylation to prevent side reactions.

- Reaction optimization : Adjust temperature (e.g., 0°C for slower kinetics) or solvent polarity (DMF vs. THF) to favor desired pathways .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

- Re-examining reaction conditions : Ensure intermediates (e.g., byproducts or isomers) are ruled out via HPLC or GC-MS.

- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to assign signals unambiguously.

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using PubChem’s SMILES data for modeling) .

- Crystallographic confirmation : SHELX-refined X-ray structures provide definitive structural evidence .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

- Functional group modification : Replace the ethyl or methyl groups with halogens, aryl, or heterocyclic moieties via cross-coupling (e.g., Suzuki-Miyaura).

- Bioisosteric replacements : Substitute the aldehyde with carboxylic acid or nitrile groups to probe electronic effects.

- Biological assays : Test derivatives in enzymatic inhibition assays (e.g., kinase or protease screens) or cytotoxicity studies using in vitro cancer models .

Example Derivatives :

| Derivative | Modification Site | Potential Application |

|---|---|---|

| 3-Carboxylic acid | Aldehyde → COOH | Improved solubility for assays |

| 6-Iodo-substituted | Position 6 → I | Radiolabeling studies |

Q. What methodologies are recommended for analyzing thermal stability and optical properties?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., heating rate 10°C/min under N₂).

- Differential scanning calorimetry (DSC) : Identify phase transitions or melting points.

- UV/Vis spectroscopy : Measure λmax in solvents like acetonitrile to assess electronic transitions (e.g., π→π* in the indole ring) .

Contradiction Resolution & Experimental Design

Q. How should researchers handle conflicting data in reaction yields across literature reports?

- Reproducibility checks : Verify anhydrous conditions, reagent purity, and inert atmospheres (N₂/Ar).

- Byproduct analysis : Use LC-MS to identify impurities affecting yield calculations.

- Scale-up considerations : Pilot small-scale reactions (<100 mg) before optimizing for larger batches.

Q. What experimental controls are critical for ensuring reproducibility in synthetic protocols?

- Negative controls : Omit key reagents (e.g., POCl₃) to confirm reaction necessity.

- Internal standards : Add known quantities of a reference compound (e.g., anthracene) for NMR quantification.

- Parallel reactions : Test multiple conditions (e.g., temperature, solvent) simultaneously to identify optimal parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.